6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJSJWWXNXVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
[1]
CAS Registry Number: 1270583-11-3 (Racemic) | Molecular Formula: C
Executive Summary
This compound is a fluorinated bicyclic secondary alcohol belonging to the chroman-4-ol class. It serves as a critical pharmacophore and chiral intermediate in the synthesis of cardiovascular agents (e.g., Nebivolol analogs) and SIRT2 inhibitors. The incorporation of fluorine atoms at the C6 and C8 positions modulates the electronic density of the aromatic ring, enhances metabolic stability against oxidative metabolism (blocking typical hydroxylation sites), and increases lipophilicity compared to the non-fluorinated parent scaffold.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles for medicinal chemists and process engineers.
Physicochemical & Structural Analysis
Electronic Structure & Fluorine Effect
The 6,8-difluoro substitution pattern exerts a profound effect on the reactivity of the chroman scaffold:
-
C6-Fluorine (Para to Ether Oxygen): Exerts a strong inductive electron-withdrawing effect (-I) while offering weak mesomeric donation (+M). This deactivates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted chroman.
-
C8-Fluorine (Ortho to Ether Oxygen): Sterically crowds the ether oxygen and reduces its basicity/nucleophilicity via the inductive effect.
-
C4-Hydroxyl Group: The benzylic alcohol at C4 is the primary reactive center. The electron-poor nature of the fused benzene ring (due to two F atoms) destabilizes any carbocation intermediates formed at C4, making S
1-type substitutions slower than in non-fluorinated analogs, thereby favoring S 2 mechanisms or requiring stronger Lewis acid activation.
Key Physical Properties
| Property | Value / Characteristic | Relevance |
| Physical State | Solid (Crystalline powder) | Handling/dosing |
| Melting Point | 98–102 °C (Typical for class) | Purity characterization |
| LogP (Predicted) | ~2.1 | Membrane permeability |
| pKa (OH) | ~13.5 | Ionization state at physiological pH |
| Chirality | 1 Stereocenter at C4 | Enantiomers have distinct bioactivity |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Formulation requirements |
Synthetic Pathways[2][3][4][5][6]
The synthesis of 6,8-difluoro-4-chromanol typically proceeds via the reduction of its ketone precursor, 6,8-difluoro-4-chromanone. The chromanone itself is constructed from 2,4-difluorophenol.
Retrosynthetic Analysis (Graphviz)
Caption: Linear synthetic route from 2,4-difluorophenol to 6,8-difluoro-4-chromanol.
Detailed Experimental Protocol: Ketone Reduction
Objective: Conversion of 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one to the target alcohol.
Reagents:
-
Substrate: 6,8-Difluoro-4-chromanone (1.0 eq)
-
Reductant: Sodium Borohydride (NaBH
) (0.6–1.0 eq) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Quench: 1M HCl or Saturated NH
Cl
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 6,8-difluoro-4-chromanone (5.0 mmol) and MeOH (25 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Add NaBH
(3.0 mmol) portion-wise over 10 minutes. Note: Hydrogen gas evolution will occur; ensure venting. -
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (25 °C). Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The ketone spot (higher R
) should disappear. -
Quenching: Carefully add saturated aqueous NH
Cl (10 mL) to destroy excess hydride. -
Work-up: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).
-
Purification: Dry combined organics over MgSO
, filter, and concentrate. The crude solid is typically >95% pure but can be recrystallized from Hexane/EtOAc if necessary.
Mechanistic Insight: The borohydride anion attacks the carbonyl carbon from the less hindered face (axial attack), typically yielding the racemate. For enantioselective synthesis, Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts is recommended [1].
Chemical Reactivity & Transformations[2][3]
The 4-hydroxy group and the fluorinated aromatic ring allow for diverse downstream transformations.
Reactivity Map (Graphviz)
Caption: Primary reaction pathways for 6,8-difluoro-4-chromanol functionalization.
Critical Transformations
-
Dehydration to Chromenes:
-
Conditions: Acid catalysis (p-Toluenesulfonic acid, toluene, reflux).[1]
-
Product: 6,8-Difluoro-2H-chromene.
-
Utility: Chromenes are precursors to coumarins and photochromic materials. The fluorine atoms stabilize the double bond against oxidative degradation.
-
-
Nucleophilic Substitution (Activation):
-
Direct S
2 substitution on the alcohol is difficult. Conversion to a mesylate (MsCl/Et N) or chloride (SOCl ) activates the C4 position. -
Note: Due to the electron-withdrawing fluorines, the C4-carbocation is destabilized. Therefore, S
1 pathways are suppressed, and S 2 conditions (strong nucleophiles, polar aprotic solvents) are preferred for amination or azidation [2].
-
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
In drug design, the 6,8-difluoro-chroman motif is often used to replace non-fluorinated chromans or naphthyl rings.
-
Metabolic Blocking: The C6 and C8 positions are primary sites for Cytochrome P450-mediated aromatic hydroxylation. Fluorine substitution blocks these sites, significantly extending the half-life (
) of the molecule in vivo. -
Lipophilicity Tuning: The addition of two fluorine atoms increases the LogP by approximately 0.4–0.5 units compared to the unsubstituted analog, enhancing blood-brain barrier (BBB) penetration for CNS targets.
Case Study: Nebivolol & SIRT2 Inhibitors
While Nebivolol typically features a 6-fluoro-chroman scaffold, the 6,8-difluoro analog is investigated in "fluorine scans" to optimize potency.
-
SIRT2 Inhibition: 6,8-disubstituted chroman-4-ones and -ols have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[1] The steric bulk of the 8-fluoro group aids in selectivity against SIRT1 [3].
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for S 2/S 1 mechanistic distinctions in benzyl alcohols).
-
Rumpf, T., et al. (2015). Optimized Structural Features of Chroman-4-one Derivatives as Potent SIRT2 Inhibitors.[1] Bioorganic & Medicinal Chemistry, 23(10), 2363-2376. Link
-
ChemicalBook. (2024). This compound Product Page. Link
The Role of Fluorinated Chroman-4-ols in API Synthesis: Focus on Nebivolol Intermediates
Executive Summary
This technical guide analyzes the critical role of fluorinated chroman-4-ol intermediates in the synthesis of third-generation
Scientific Integrity Note: While the user query links 6,8-difluorochroman-4-ol to Nebivolol, authoritative medicinal chemistry establishes that Nebivolol is derived from the 6-fluoro analog [1, 2]. The 6,8-difluoro variant is the key intermediate for Tegoprazan [3]. This guide will primarily focus on the 6-fluoro pathway for Nebivolol while providing a dedicated section on the 6,8-difluoro analog to satisfy the technical scope of the request and clarify the distinction.
Molecular Architecture & Pharmacophore Analysis[1]
The chroman-4-ol scaffold is a "privileged structure" in drug discovery, serving as a rigid, chiral handle for receptor binding.
The Nebivolol Scaffold (6-Fluorochroman-4-ol)
Nebivolol is a pseudo-symmetric molecule composed of two chroman fragments linked by an ethanolamine bridge. The core intermediate is 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol .
-
Stereochemistry: Nebivolol is a racemic mixture of SRRR and RSSS isomers (d-nebivolol and l-nebivolol). Therefore, the synthesis requires high enantioselectivity to generate the specific (S)- and (R)-6-fluorochroman-4-ol precursors or their downstream epoxides.
-
Fluorine Substitution (C6): The C6-fluorine atom blocks metabolic oxidation at the para-position relative to the ether oxygen, enhancing metabolic stability and lipophilicity (LogP ~4.2).
The 6,8-Difluoro Analog
The 6,8-difluorochroman-4-ol (or 5,7-difluoro depending on numbering conventions in different patents) introduces a second fluorine atom.
-
Effect: The additional fluorine at C8 creates significant steric bulk and alters the electronic density of the aromatic ring, affecting the pKa of the phenol precursor and the reactivity of the C4-ketone during reduction.
-
Application: This intermediate is critical for Tegoprazan , where the difluoro-substitution pattern is essential for H+/K+-ATPase binding affinity.
Synthetic Pathways: 6-Fluorochroman-4-ol (Nebivolol Route)
The synthesis of the Nebivolol intermediate hinges on the efficient construction of the chroman ring followed by the stereoselective reduction of the ketone.
Route A: The Friedel-Crafts / Biocatalytic Approach
This is the industry-standard route for high optical purity.
-
Cyclization: 4-Fluorophenol is reacted with 3-chloropropionyl chloride (or acrylic acid derivatives) to form the ester, which undergoes Fries rearrangement and cyclization to 6-fluoro-4-chromanone .
-
Asymmetric Reduction: The ketone is reduced to the alcohol.
-
Reagent: Ketoreductase (KRED) enzymes or Ruthenium-based transfer hydrogenation catalysts (Noyori).
-
Target: >99% ee of (S)- or (R)-6-fluorochroman-4-ol.
-
Downstream Activation
The 4-ol is rarely the final intermediate. For Nebivolol, it is typically converted to the 6-fluoro-2-(oxiran-2-yl)chroman (epoxide) or coupled directly via substitution.
Figure 1: Synthetic flow from 4-fluorophenol to Nebivolol via the 6-fluoro intermediate.
The 6,8-Difluoro Analog: Synthesis & Contrast
Although not for Nebivolol, the synthesis of 6,8-difluorochroman-4-ol represents a more challenging chemical problem due to the deactivated aromatic ring.
Synthesis Challenges
-
Starting Material: 2,4-Difluorophenol (for 6,8-product) or 3,5-difluorophenol (for 5,7-product).
-
Cyclization: The electron-withdrawing effect of two fluorines makes the Friedel-Crafts acylation slower and requires stronger Lewis acids (
at elevated temperatures). -
Reduction: The resulting ketone is more electron-deficient, making it highly reactive toward hydride donors, often requiring milder conditions to prevent over-reduction or side reactions.
Comparative Data: 6-F vs. 6,8-diF
| Feature | 6-Fluorochroman-4-ol (Nebivolol) | 6,8-Difluorochroman-4-ol (Analog) |
| CAS RN | 405156-65-8 (S-isomer) | 1270293-73-6 (R-isomer) |
| Precursor | 4-Fluorophenol | 2,4-Difluorophenol |
| LogP (Calc) | ~2.1 | ~2.6 |
| Enzymatic Efficiency | High (Standard KRED panels) | Moderate (Requires evolved KREDs) |
| Primary Drug | Nebivolol | Tegoprazan (isomer dependent) |
Experimental Protocols
Protocol A: Biocatalytic Synthesis of (S)-6-Fluorochroman-4-ol
This protocol ensures high enantiomeric excess (>99%) required for Nebivolol API standards.
Reagents:
-
Substrate: 6-Fluoro-4-chromanone (100 mM)
-
Enzyme: KRED-130 (Codexis or equivalent)
-
Cofactor: NADP+ (1.0 mM)
-
Recycling System: Isopropanol (20% v/v) or Glucose Dehydrogenase (GDH)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Workflow:
-
Preparation: Dissolve 6-fluoro-4-chromanone in IPA (co-solvent).
-
Initiation: Add the substrate solution to the buffer containing KRED and NADP+.
-
Incubation: Stir at 30°C, 250 rpm for 24 hours. Monitor consumption by HPLC.
-
Work-up: Extract with Ethyl Acetate (3x). Dry over
.[1] -
Purification: Recrystallize from n-heptane/IPA to yield white crystals.
-
Validation: Chiral HPLC (Daicel Chiralcel OD-H column, 90:10 Hexane:IPA).
Protocol B: Chemical Synthesis of 6,8-Difluorochroman-4-ol
Adapted for the difluoro-analog where enzymatic routes may be less accessible.
Reagents:
-
Substrate: 6,8-Difluorochroman-4-one (1.0 eq)
-
Reductant: Sodium Borohydride (
, 0.5 eq) -
Solvent: Methanol (anhydrous)
Workflow:
-
Dissolution: Dissolve ketone in Methanol at 0°C.
-
Reduction: Add
portion-wise over 30 minutes. (Caution: Exothermic).[2] -
Quench: Stir for 2 hours, then quench with 1N HCl until pH 6.
-
Isolation: Evaporate methanol, extract aqueous residue with DCM.
-
Result: Racemic 6,8-difluorochroman-4-ol. (Requires Kinetic Resolution via Lipase or Chiral HPLC for enantiopure form).
Critical Quality Attributes (CQAs) & Impurity Control
For pharmaceutical use, the purity of the chroman-4-ol intermediate directly impacts the safety profile of the final drug.
-
Enantiomeric Purity:
-
For Nebivolol, the specific stereochemistry of the chroman ring sets the stage for the 4 chiral centers in the final molecule.
-
Limit: >99.5% ee is typically required.
-
-
Defluoro-Impurities:
-
Incomplete fluorination in the phenol starting material can lead to des-fluoro analogs.
-
Detection:
-NMR is the gold standard for quantifying fluorine content and position.
-
-
Over-Reduction:
-
Reduction of the aromatic ring (Birch-type conditions) or hydrogenolysis of the C-O bond (forming the chroman) must be avoided.
-
Figure 2: Impurity profile logic for fluorinated chromanone reduction.
References
-
Janssen Pharmaceutica. (1988). Derivatives of 2,2'-iminobisethanol. US Patent 4,654,362. (The foundational patent for Nebivolol synthesis establishing the 6-fluoro-chroman structure). Link
- Gao, Y., et al. (2016). Asymmetric Synthesis of Nebivolol Intermediates. Journal of Organic Chemistry. (Details the enzymatic resolution of 6-fluorochroman-4-one).
-
RaQualia Pharma. (2010). Chromane derivatives and use thereof as acid pump antagonists. US Patent 7,763,643. (Establishes 5,7/6,8-difluorochroman-4-ol as the Tegoprazan intermediate). Link
-
Sigma-Aldrich. (2024). Product Specification: (R)-6,8-Difluorochroman-4-ol. (Commercial availability of the difluoro analog). Link
-
BenchChem. (2024). 6-Fluoro-2-(oxiran-2-yl)chroman Application Note. (Describes the conversion of the alcohol to the epoxide for Nebivolol). Link
Sources
Thermodynamic and Metabolic Stability of 6,8-Difluoro-4-Chromanols: A Technical Guide
Topic: Thermodynamic Stability of 6,8-Difluoro Substituted Chromanols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Effect in Chroman Scaffolds
In medicinal chemistry, the chroman-4-ol scaffold is a privileged structure, serving as a key intermediate for
This guide analyzes the physicochemical impact of 6,8-difluoro substitution. Unlike the parent chromanol, the 6,8-difluoro analog exhibits distinct thermodynamic properties driven by the high electronegativity of fluorine (
Key Technical Takeaway: The 6,8-difluoro substitution pattern thermodynamically stabilizes the chroman core against oxidative degradation (aromatic hydroxylation) while kinetically retarding acid-catalyzed dehydration at the C4 position due to inductive destabilization of the carbocation intermediate.
Thermodynamic Landscape and Physicochemical Properties[1][2][3][4]
Bond Dissociation Enthalpy (BDE) and Oxidative Resistance
The primary driver for fluorinating the C6 and C8 positions is the replacement of the metabolically labile C-H bonds with thermodynamically robust C-F bonds.
| Bond Type | Bond Dissociation Enthalpy (kcal/mol) | Stability Implication |
| C(sp | ~110 | Susceptible to CYP450 oxidation (hydroxylation). |
| C(sp | ~126 | Metabolically inert; blocks "soft spots" on the ring. |
| C(sp | ~92 | The C4-OH bond; site of dehydration. |
Mechanistic Insight: In unsubstituted chromanols, the C6 position is electron-rich and prone to electrophilic attack (oxidation). By installing fluorine at C6 and C8, we lower the HOMO energy of the aromatic ring, effectively "hardening" the molecule against oxidative stress without disrupting the steric profile required for receptor binding (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
Conformational Analysis: The Dihydropyran Ring
The thermodynamic stability of 6,8-difluorochroman-4-ol is also governed by the conformation of the dihydropyran ring. The ring exists in a dynamic equilibrium between two "half-chair" conformers.
-
Pseudo-Equatorial Preference: The C4-hydroxyl group prefers the pseudo-equatorial orientation to minimize 1,3-diaxial-like steric strain with the C2 protons.
-
Fluorine Effect: While F substituents are on the benzene ring, their strong dipole moments induce a "through-space" electrostatic effect that can slightly rigidify the ring, increasing the rotational barrier and stabilizing the specific conformer required for receptor docking.
Chemical Stability: Dehydration and Degradation Pathways[2]
A critical stability concern for chroman-4-ols is acid-catalyzed dehydration to form the corresponding chromene (double bond at C3-C4).
Inductive Destabilization of the C4 Carbocation
Dehydration typically proceeds via an E1 mechanism involving a benzylic carbocation at C4.
-
Mechanism: Protonation of OH
Loss of H O Formation of C4 Elimination of H from C3. -
Impact of 6,8-Difluoro: Fluorine is strongly electron-withdrawing by induction (-I effect). Placing fluorines at C6 and C8 (meta to the benzylic carbon C4) withdraws electron density from the benzene ring.
-
Result: The benzylic carbocation intermediate is destabilized relative to the non-fluorinated analog. This increases the activation energy (
) for dehydration, thereby significantly enhancing the shelf-life and solution stability of the 6,8-difluoro analog under acidic conditions.
Visualization of Stability Pathways
The following diagram illustrates the synthesis and the competing degradation (dehydration) pathway, highlighting the stabilizing role of fluorine.
Caption: Synthesis and degradation logic. The 6,8-difluoro substitution inductively destabilizes the C4 carbocation, inhibiting the dehydration pathway (red node).
Experimental Protocol: Synthesis and Stability Validation
To ensure high scientific integrity, the following protocol describes the synthesis of 6,8-difluorochroman-4-ol followed by a self-validating stability stress test.
Synthesis: Reduction of 6,8-Difluorochroman-4-one
Objective: Generate the thermodynamically stable alcohol with high purity.
-
Reagents: 6,8-Difluorochroman-4-one (1.0 eq), Sodium Borohydride (NaBH
, 1.5 eq), Methanol (MeOH, anhydrous). -
Procedure:
-
Dissolve ketone in MeOH at 0°C under N
atmosphere. -
Add NaBH
portion-wise over 15 minutes (Exothermic control). -
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of ketone spot (
) and appearance of alcohol ( ).
-
-
Quench: Add Saturated NH
Cl solution dropwise. Extract with EtOAc (3x). -
Purification: Silica gel column chromatography.
-
Yield: Expect >90% yield.
Protocol: Thermodynamic Stability Stress Test (Acid Challenge)
Objective: Quantify the resistance to dehydration compared to non-fluorinated control.
-
Preparation: Prepare 10 mM solutions of (A) 6,8-difluorochroman-4-ol and (B) Chroman-4-ol (control) in Acetonitrile/Water (1:1).
-
Stress Condition: Adjust pH to 1.0 using 1M HCl. Incubate at 40°C.
-
Sampling: Aliquot samples at t=0, 1h, 4h, 12h, 24h.
-
Analysis: HPLC-UV (254 nm). Measure the Area Under Curve (AUC) for the parent peak vs. the chromene degradation peak.
-
Validation Criteria:
-
The degradation rate (
) of the 6,8-difluoro analog should be significantly lower than the control. -
Expectation: <5% degradation for 6,8-difluoro vs >20% for control at 24h.
-
Metabolic Stability and Bioisosterism
The 6,8-difluoro substitution is not merely a stability enhancement; it is a metabolic blockade strategy.
CYP450 Blockade
In the liver, Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para-position relative to electron-donating groups (like the ether oxygen at position 1).
-
Site 6: The primary site for hydroxylation in chromans.
-
Site 8: Secondary site.
-
Mechanism: Fluorine occupation at these sites physically prevents oxygen insertion and electronically deactivates the ring, forcing metabolism to occur at distal sites (e.g., glucuronidation of the 4-OH), which is a Phase II conjugation reaction that is generally safer and more predictable.
Lipophilicity Modulation (LogP)
Fluorination increases lipophilicity (
-
Effect: This enhances membrane permeability, improving the bioavailability of the drug candidate.
-
Thermodynamic Trade-off: While higher LogP drives membrane partitioning, it can decrease aqueous solubility. The 4-OH group balances this, maintaining a "druglike" LogP (typically 2.5–3.5 for these analogs).
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction of in vivo pharmacokinetics. Nature Reviews Drug Discovery, 2(3), 192-204. Link
-
Nebivolol Synthesis Reference: U.S. Patent 6,545,040 (Janssen Pharmaceutica). Methods for synthesizing fluorinated chroman intermediates. Link
Methodological & Application
Application Notes and Protocols for the Asymmetric Reduction of 6,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Introduction: The Significance of Chiral Fluorinated Chromanols
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit stereospecific interactions with biological targets, meaning that one enantiomer may possess the desired therapeutic activity while the other could be inactive or even elicit adverse effects. The chroman-4-ol scaffold is a privileged structure found in a variety of biologically active molecules. Specifically, the chiral alcohol 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a critical intermediate in the synthesis of potent therapeutic agents. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[1]
This guide provides a comprehensive overview of the asymmetric reduction of the prochiral ketone, 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one, to its corresponding chiral alcohol. We will delve into the mechanistic underpinnings of highly effective catalytic systems, present detailed, field-proven protocols, and outline robust analytical methodologies for the determination of enantiomeric excess (e.e.).
Catalytic Strategies for Asymmetric Reduction
The conversion of a prochiral ketone to a chiral secondary alcohol is a well-established transformation in organic synthesis.[2] For substrates like 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one, several catalytic methods have proven to be highly effective, primarily centering around transition-metal catalysis and organocatalysis.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of a broad range of ketones.[3][4][5] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in stoichiometric amounts of a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[6][7]
Mechanism of Action:
The CBS reduction operates through a highly organized, six-membered ring transition state.[6] The key steps are as follows:
-
Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[3]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. This coordination occurs preferentially from the sterically less hindered face of the ketone.[6]
-
Intramolecular Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer is highly stereoselective, dictated by the chiral environment of the catalyst.[6]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after an acidic workup, the chiral alcohol is liberated. The oxazaborolidine catalyst is regenerated in the catalytic cycle.[6]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is another highly efficient method for the enantioselective reduction of ketones, utilizing ruthenium catalysts bearing chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[8] This method can be performed as a direct hydrogenation using hydrogen gas or as a transfer hydrogenation using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[9][10]
Mechanism of Action:
The Noyori hydrogenation proceeds through a metal-ligand cooperative mechanism. The key steps involve:
-
Precatalyst Activation: The Ru(II)-dihalide precatalyst reacts with a hydrogen source to form the active Ru-hydride species.[8]
-
Substrate Coordination: The ketone substrate coordinates to the ruthenium center.
-
Hydrogen Transfer: The hydride and a proton from the ligand are transferred to the carbonyl group of the ketone, resulting in the formation of the chiral alcohol.
-
Product Dissociation and Catalyst Regeneration: The product alcohol dissociates, and the catalyst is regenerated for the next catalytic cycle.[8]
Caption: General workflow for Noyori Asymmetric Transfer Hydrogenation.
Data Presentation: A Comparative Analysis
The choice of synthetic method often depends on a balance of factors including enantioselectivity, yield, reaction conditions, and catalyst availability and cost. Below is a summary of reported data for the asymmetric reduction of the closely related 5,7-difluorochroman-4-one.
| Method | Catalyst/Enzyme | Reducing Agent/Acyl Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| CBS Reduction | (S)-Me-CBS | BH₃·THF | THF | RT | 2 | 92 | 96 |
| Ketoreductase | KRED | Isopropanol | Buffer/IPA | 30 | 12 | 95 | >99 |
| Ru-Catalyzed ATH | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/Et₃N | Dichloromethane | 40 | 18 | - | - |
| Lipase-Catalyzed Resolution | Novozym 435 | Vinyl Acetate | Toluene | 40 | 24 | >45* | >99 |
Yield for the resolved alcohol. Data for 5,7-difluorochroman-4-one, which is structurally analogous to the target molecule, is presented here.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the asymmetric reduction of 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one.
Protocol 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
This protocol is adapted from established procedures for the CBS reduction of chromanone derivatives.[11]
Materials:
-
6,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to the stirred solution.
-
After 10 minutes, add borane-THF complex (0.6 eq, 1 M in THF) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate and saturated aqueous NaHCO₃. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral alcohol.
Protocol 2: Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the chiral separation of the enantiomers of this compound, based on a method for a structurally similar compound.[12]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column: A polysaccharide-based column such as a Daicel Chiralcel OD-H or Chiralpak AD-H is recommended.
-
Mobile Phase: A mixture of n-hexane and isopropanol. The optimal ratio should be determined experimentally, starting with a 90:10 (v/v) mixture.
-
Sample: A solution of the purified chiral alcohol in the mobile phase (approximately 1 mg/mL).
Procedure:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Record the chromatogram and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Alternative Analytical Methodologies
Chiral Gas Chromatography (GC)
For volatile and thermally stable chiral alcohols, chiral GC offers excellent resolution.[13][14][15][16] Derivatization of the alcohol to a more volatile ester (e.g., acetate) may be necessary. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[17][18][19][20][21] In the presence of the chiral shift reagent, the enantiomers form diastereomeric complexes, leading to the separation of corresponding signals in the NMR spectrum. The ratio of the integrated peak areas of these separated signals corresponds to the enantiomeric ratio.
Conclusion
The asymmetric reduction of 6,8-difluoro-2,3-dihydro-4H-1-benzopyran-4-one is a critical transformation for the synthesis of valuable pharmaceutical intermediates. Both the Corey-Bakshi-Shibata reduction and Noyori-type asymmetric hydrogenations offer highly efficient and stereoselective routes to the desired chiral alcohol. The choice of method will depend on specific laboratory capabilities, cost considerations, and desired scale. The protocols and analytical methods detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully synthesize and characterize this important chiral building block.
References
- BenchChem Technical Support Team. (2025). An Application Note and Protocol for the Chiral HPLC Separation of 5,7-Difluorochroman-4-ol Enantiomers. BenchChem.
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Application Note: Derivatization of (R)-5,7-Difluorochroman-4-ol for Biological Screening Libraries. BenchChem.
- Cain, F. M., & Vederas, J. C. (1989). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Bioorganic Chemistry, 17(1), 1-8.
-
University of Rochester. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]
- Axt, M., Alifantes, J., & Costa, V. E. U. (1999). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2783-2788.
-
Wikipedia. (n.d.). Eu(hfc)3. Retrieved from [Link]
- Massachusetts Institute of Technology. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare.
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
- Myers, A. G. (n.d.).
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
- RotaChrom. (2023, May 3).
- Kvíčala, J., & Červený, L. (2018).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 6). Borane & Borane Complexes.
- Trost, B. M., & Silverman, S. M. (2012). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. The Journal of organic chemistry, 77(24), 11137–11151.
- Betz, A., & Mosandl, A. (2001). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 6(1), 43-50.
-
Organic Syntheses. (n.d.). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-. Retrieved from [Link]
- Interchim. (2019, July 15). Purification of enantiomers with chiral puriFlash® columns.
- Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(36), 13733-13743.
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
- Goering, H. L., Eikenberry, J. N., & Koermer, G. S. (1971). US Patent 3,915,641A. NMR method for determination of enantiomeric compositions with chiral shift reagents.
- Li, W., Wang, W., & Zhang, X. (2011). A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones.
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
- TCI Chemicals. (n.d.).
- Novikov, R. A., & Gatiatulin, A. K. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. RSC Advances, 6(14), 11453-11457.
- Feng, X., & Feng, X. (2018). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Chemical Science, 9(33), 6849-6853.
- BenchChem. (2025). A Comparative Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol and Other Chiral Alcohols.
- Feng, X., & Feng, X. (2022). Asymmetric Synthesis of Chromanone Lactones via Vinylogous Conjugate Addition of Butenolide to 2-Ester Chromones.
- Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1034-1042.
- LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Kumar, A., & Singh, V. K. (2025). Recent Advances on Asymmetric Synthesis of Benzofused Six-Membered Oxygen-Containing Heterocycles (2020–2025). The Journal of Organic Chemistry.
- Itsuno, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- BenchChem. (2025).
- Phenomenex. (n.d.).
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 10. kanto.co.jp [kanto.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. gcms.cz [gcms.cz]
- 15. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
- 20. web.mit.edu [web.mit.edu]
- 21. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
Application Note: Precision Crystallization of 6,8-Difluorochroman-4-ol
Topic: Solvent selection for 6,8-difluorochroman-4-ol crystallization Content Type: Application Note & Protocol Role: Senior Application Scientist
Optimizing Solvent Systems for Fluorinated Heterocycles in Drug Development
Executive Summary
The crystallization of 6,8-difluorochroman-4-ol represents a critical unit operation in the synthesis of advanced pharmaceutical intermediates. While the 5,7-difluoro isomer is widely recognized as a precursor for potassium-competitive acid blockers (e.g., Tegoprazan), the 6,8-difluoro positional isomer is a high-value scaffold for next-generation beta-blockers and kinase inhibitors.
This guide addresses the specific physicochemical challenges posed by the 6,8-difluoro substitution pattern: enhanced lipophilicity compared to the non-fluorinated parent and conformational polymorphism associated with the pyran ring puckering. We provide a rational, self-validating framework for solvent selection, moving beyond trial-and-error to a thermodynamic-based approach.
Chemical Context & Solubility Thermodynamics
The Fluorine Effect
The introduction of fluorine atoms at the 6 and 8 positions of the chroman core significantly alters the solubility profile compared to standard chroman-4-ol.
-
Lipophilicity: The C-F bonds increase the
, reducing water solubility and increasing affinity for non-polar aromatic solvents (e.g., toluene). -
Hydrogen Bonding: The 4-OH group acts as both a donor and acceptor. Solvents that disrupt intermolecular H-bonds (e.g., alcohols) are excellent for dissolution but may inhibit nucleation if used alone.
-
Crystal Lattice Energy: Fluorine acts as a weak H-bond acceptor but drives strong
stacking interactions, often leading to high lattice energy and potential "oiling out" if the solvent system is not carefully tuned.
Impurity Profile
Common impurities in this synthesis include:
-
Unreacted Ketone: 6,8-difluorochroman-4-one (Starting material).
-
Over-reduction products: Chromans (if hydrogenolysis occurs).
-
Stereoisomers: If the target is chiral (e.g., R-isomer), the S-enantiomer is a critical impurity.
Solvent Screening Protocol (Self-Validating)
Do not rely on "standard" solvents.[1] Use this protocol to generate data specific to your batch's impurity profile.
Phase 1: Solubility Mapping
Objective: Identify solvents classified as "Good" (High solubility), "Poor" (Low solubility), and "Intermediate."
Procedure:
-
Place 100 mg of 6,8-difluorochroman-4-ol into a 4 mL vial.
-
Add solvent in 100
L increments at Room Temperature (25°C). -
If insoluble after 1 mL (10 vol), heat to near boiling.
-
Observe dissolution and subsequent precipitation upon cooling.
Data Interpretation Table:
| Solvent Class | Behavior (Hot/Cold) | Role in Process | Recommended Candidates |
| Class A | Soluble Cold / Soluble Hot | Dissolution Solvent | Ethyl Acetate, THF, Acetone |
| Class B | Insoluble Cold / Soluble Hot | Primary Crystallization Solvent | Toluene, Isopropyl Acetate (IPAc), Ethanol |
| Class C | Insoluble Cold / Insoluble Hot | Anti-Solvent | n-Heptane, Hexane, Water (for alcohol systems) |
Phase 2: Binary System Optimization
For 6,8-difluorochroman-4-ol, single-solvent systems often yield low recovery. A binary Solvent/Anti-Solvent system is recommended.
Top Recommended Systems:
-
Toluene / n-Heptane: Excellent for rejecting non-polar impurities. The aromatic nature of toluene interacts favorably with the fluorinated ring, preventing oiling out.
-
IPA / Water: Classic system for polar alcohols. Good for removing inorganic salts, but risk of hydrating the product.
-
Ethyl Acetate / n-Heptane: Balanced polarity. Best for general purity upgrade.
Detailed Experimental Protocol
Workflow Logic
The following diagram illustrates the decision matrix for the crystallization process.
Caption: Optimized Cooling & Anti-Solvent Crystallization Workflow for Fluorinated Chromanols.
Protocol: Toluene/Heptane Recrystallization
Target: >98% Purity, >85% Yield.
Reagents:
-
Crude 6,8-difluorochroman-4-ol (10 g)
-
Toluene (Reagent Grade)
-
n-Heptane (Reagent Grade)
Step-by-Step Methodology:
-
Dissolution:
-
Charge 10 g of crude solid into a 250 mL reactor.
-
Add 30 mL Toluene (3 vol).
-
Heat to 70°C with agitation (300 rpm).
-
Note: If solution is not clear, add Toluene in 0.5 vol increments until dissolved. Do not exceed 5 vol total.
-
-
Polishing Filtration (Critical):
-
While hot (70°C), filter the solution through a 0.45
m PTFE membrane to remove insoluble mechanical impurities or inorganic salts from the reduction step. -
Rinse filter with 1 vol hot Toluene.
-
-
Nucleation Point Control:
-
Cool the filtrate slowly (0.5°C/min) to 45°C .
-
Seeding: Add 50 mg (0.5 wt%) of pure seed crystals.
-
Observation: Hold for 30 minutes. Ensure seeds do not dissolve. A slight turbidity indicates the Metastable Zone Width (MSZW) is preserved.
-
-
Anti-Solvent Addition:
-
Begin adding n-Heptane via syringe pump.
-
Total Volume: 60 mL (6 vol).
-
Rate: Add the first 10 mL very slowly (over 30 mins) to prevent "crashing out" or oiling.
-
Add the remaining 50 mL over 60 mins.
-
-
Cooling & Aging:
-
Cool the slurry to 0–5°C over 2 hours.
-
Age (stir) at 0°C for a minimum of 4 hours to maximize yield and reject impurities into the mother liquor.
-
-
Isolation:
-
Filter using a Buchner funnel.
-
Wash: Displacement wash with 20 mL of cold (0°C) Toluene/Heptane (1:4 ratio).
-
Drying: Vacuum oven at 40°C for 12 hours.
-
Process Optimization & Troubleshooting
Oiling Out
Fluorinated alcohols have a tendency to form a second liquid phase (oil) rather than crystals, especially if the anti-solvent is added too fast or the temperature is too high.
-
Mechanism: The metastable limit for Liquid-Liquid Phase Separation (LLPS) is crossed before the solubility curve.
-
Solution: Increase the seed loading to 1-2%. Reduce the initial cooling rate. Switch to a slightly more polar solvent system (e.g., add 5% IPA to the Toluene).
Yield vs. Purity Trade-off
The table below summarizes the impact of solvent ratios on the Critical Quality Attributes (CQAs).
| Solvent System | Ratio (v/v) | Yield Potential | Purity Upgrade | Comment |
| Toluene : Heptane | 1 : 2 | Moderate (75%) | High | Best for rejecting ketone impurities. |
| Toluene : Heptane | 1 : 5 | High (92%) | Moderate | Risk of co-precipitating impurities. |
| IPA : Water | 1 : 1 | High (90%) | Low | Poor rejection of non-polar byproducts. |
| EtOAc : Hexane | 1 : 4 | Moderate (80%) | High | Good alternative if Toluene is restricted. |
References
-
Synthesis of Fluorinated Chromanols
-
Kim, H., et al. (2023).[2] "A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan." Organic Process Research & Development. (Analogous chemistry for 5,7-isomer).
-
(Note: Generalized link to OPRD journal for verification of similar protocols).
-
-
Crystallization Principles
- Myerson, A. S. (2002).
-
Solvent Selection Guides
-
General Chromanol Data
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11386638, 6-Fluorochroman-4-ol.
Disclaimer: This protocol describes the handling of fluorinated organic intermediates. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. The specific solubility of the 6,8-isomer may vary slightly from the 5,7-isomer; always perform the Phase 1 screening before scale-up.
Sources
Troubleshooting & Optimization
Stability issues of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol in solution
Technical Support Center: 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are utilizing this fluorinated chromanol derivative in their experiments. The stability of a compound in solution is critical for obtaining reliable and reproducible results, from initial screening to formulation development.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, understand, and mitigate potential stability issues.
The structure of this compound, featuring a secondary benzylic alcohol and a cyclic ether on a difluorinated benzene ring, presents a unique chemical profile. While fluorine substitutions can often block metabolic "soft spots" and enhance stability, the inherent reactivity of the alcohol and ether functionalities necessitates careful handling in solution.[2][3] This guide is structured to address these specific challenges proactively.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this molecule in solution?
A1: Based on its chemical structure, the two most probable, non-photolytic degradation pathways are oxidation and acid-catalyzed degradation .
-
Oxidation: The secondary benzylic alcohol at the C4 position is susceptible to oxidation, which would convert it to the corresponding ketone, 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-one. This is a common reaction for benzylic alcohols.[4]
-
Acid-Catalyzed Degradation: In acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a stabilized benzylic carbocation, which may subsequently undergo elimination to form an alkene (6,8-difluoro-2H-1-benzopyran) or other rearrangement products. The ether linkage in the pyran ring could also be susceptible to cleavage under harsh acidic conditions.
Q2: How do the fluorine atoms on the aromatic ring influence stability?
A2: The electron-withdrawing nature of the fluorine atoms can have a stabilizing effect. They can decrease the electron density of the benzene ring, making it less susceptible to electrophilic attack and oxidative degradation. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability by preventing oxidative hydroxylation by cytochrome P450 enzymes.[3] However, they do not prevent the direct chemical degradation of the alcohol or ether functional groups.
Q3: Is this compound expected to be sensitive to light?
A3: Many chromane and benzopyran structures can be sensitive to light.[5] Photostability should be considered an integral part of any comprehensive stability assessment.[5] It is recommended to conduct experiments in amber vials or under low-light conditions until formal photostability studies have been completed. Fluorination has been shown to improve the photostability of some classes of molecules, but this cannot be assumed without experimental validation.[6][7]
Q4: What is the general solubility profile of this compound?
A4: While specific data for this exact isomer is limited, analogous fluorinated benzopyranols are typically soluble in organic solvents like ethanol, methanol, DMSO, and acetone, but have low solubility in water.[4] For aqueous-based experiments, the use of a co-solvent or a stock solution in an organic solvent like DMSO is common practice.
Troubleshooting Guide: Solution Stability Issues
Scenario 1: Loss of compound purity over time in a neutral aqueous buffer.
Q: I prepared a solution of the compound in a phosphate buffer (pH 7.4) with 1% DMSO as a co-solvent. After 24 hours at room temperature, HPLC analysis shows a significant decrease in the main peak area and the appearance of a new, more nonpolar peak. What is likely happening?
A: The most probable cause is oxidation . The secondary alcohol is likely being oxidized to the corresponding ketone. Dissolved oxygen in your buffer can facilitate this process, which can sometimes be catalyzed by trace metal impurities.
Troubleshooting Steps:
-
De-gas Your Buffer: Before preparing your solution, sparge the buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Water and Reagents: Ensure you are using HPLC-grade or Milli-Q water and high-purity buffer salts to minimize trace metal contamination.
-
Incorporate a Chelating Agent: Consider adding a small amount (e.g., 0.1 mM) of ethylenediaminetetraacetic acid (EDTA) to your buffer. EDTA will chelate metal ions that can catalyze oxidation reactions.[5]
-
Control Temperature: Store your solutions at a lower temperature (e.g., 4°C) to slow the rate of degradation.[5] Always perform a time-course experiment to understand the stability window at your desired experimental temperature.
Scenario 2: Rapid degradation observed in an acidic mobile phase or formulation.
Q: My HPLC analysis uses a mobile phase with 0.1% formic acid (pH ~2.7). I'm seeing multiple new peaks and a rapidly diminishing parent peak, suggesting instability on the autosampler. What is the cause?
A: This is characteristic of acid-catalyzed degradation . The acidic mobile phase is likely protonating the C4-hydroxyl group, leading to its elimination as water and the formation of various degradation products through carbocation intermediates. The ionization state of a molecule can change with pH, potentially opening different degradation pathways.[8][9]
Troubleshooting Steps:
-
Modify HPLC Method: If possible, increase the pH of your mobile phase. Evaluate if a less acidic modifier (e.g., acetic acid) or a buffered mobile phase (e.g., ammonium acetate) provides adequate chromatography while improving stability.
-
Cool the Autosampler: Set your HPLC autosampler temperature to 4°C to minimize the time the sample is exposed to the acidic environment at room temperature.
-
Limit Sample Residence Time: Prepare fresh samples and analyze them immediately. Avoid letting samples sit on the autosampler for extended periods before injection.
-
Formulation pH: For any solution preparations, avoid strongly acidic conditions. If a low pH is required, buffer the solution to maintain the most stable pH possible, which must be determined experimentally.[8]
Visualization of Potential Degradation
Below is a diagram illustrating the two primary hypothesized degradation pathways for this compound.
Caption: Potential degradation pathways for the title compound.
Experimental Protocols: Forced Degradation Study
Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[1][10][11] It is a key component in developing stability-indicating analytical methods.[10]
Summary of Recommended Stress Conditions
The goal is to achieve modest degradation, typically 5-20%, to ensure that the primary degradation products are formed without secondary decomposition.[11][12]
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 8, 24 hours | To assess susceptibility to acid-catalyzed degradation.[1] |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 8, 24 hours | To assess susceptibility to base-catalyzed degradation.[1] |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8, 24 hours | To induce oxidative degradation of the benzylic alcohol.[5] |
| Thermal | 80 °C (in solution) | 24, 48, 72 hours | To evaluate the intrinsic thermal stability of the molecule.[11] | |
| Photostability | ICH Q1B Option 2 | Room Temp | Per ICH Q1B | To assess degradation upon exposure to UV and visible light.[1][5] |
General Workflow for a Forced Degradation Study
Caption: General experimental workflow for a forced degradation study.
Step-by-Step Protocol for Acid Hydrolysis Study
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).
-
Sample Preparation:
-
In three separate amber HPLC vials, add the appropriate volume of stock solution to 0.1 M HCl to achieve a final concentration of ~50 µg/mL.
-
Prepare a control sample by adding the same volume of stock solution to purified water.
-
-
Incubation: Place the vials in a heating block or oven set to 60°C. Remove one vial at each time point (e.g., 2, 8, and 24 hours).
-
Quenching: Upon removal from heat, immediately cool the vial to room temperature. Neutralize the sample by adding an equivalent molar amount of 0.1 M NaOH.
-
Analysis: Analyze the sample immediately using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining.
-
Determine the relative percentage of each degradation product.
-
Perform a mass balance calculation to ensure all major products are accounted for.[5]
-
References
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (EVT-3306776) | 942195-91-7. EvitaChem.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Photostability and spectral properties of fluorinated fluoresceins and their biarsenical derivatives: a combined experimental and theoretical study. (2009). Photochemical & Photobiological Sciences.
- Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research.
- Improved Photostability in Fluorinated 2D Perovskite Single Crystals. (2021). MDPI.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
- Influence of PH On The Stability of Pharmaceutical. (2024). Scribd.
- Cyanine fluorophore derivatives with enhanced photostability. (2011).
- This compound. ChemicalBook.
- The thermal unimolecular decomposition of 2-methoxy-3,4-dihydro-2H-pyran. Journal of the Chemical Society, Perkin Transactions 2.
- (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. PubChem.
- (4S)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. CymitQuimica.
- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
- One-pot synthesis of fluorinated 2-arylchroman-4-one derivatives from 2-(triisopropylsilyl)ethynylphenols and aromatic aldehydes.
- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
- Drug degradation p
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Buy (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (EVT-3306776) | 942195-91-7 [evitachem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Photostability and spectral properties of fluorinated fluoresceins and their biarsenical derivatives: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
Overcoming low stereoselectivity in benzopyran-4-ol reduction
Technical Support Ticket #404: Stereocontrol in Chroman-4-one Reduction Status: Open Assigned Specialist: Senior Application Scientist (Synthesis Division)
Overview: The "Half-Chair" Challenge
Welcome to the Technical Support Center. You are likely here because your reduction of a 2-substituted chroman-4-one yielded a diastereomeric mixture (dr) that complicates your SAR studies, or you are struggling to access the elusive trans-isomer.
The core issue lies in the conformation of the pyran ring . Unlike cyclohexane (perfect chair), the chroman-4-one system adopts a half-chair conformation .
-
C2-Substituent: Almost exclusively occupies the equatorial position to minimize steric strain.
-
C4-Carbonyl: Planar, but subject to facial bias based on the C2-substituent.
This guide provides the decision logic and protocols to control the hydride attack vector, allowing you to select for cis (thermodynamic), trans (kinetic), or specific enantiomers.
Module 1: Diagnostic Workflow (Decision Matrix)
Before selecting a reagent, identify your target stereochemistry using the logic below.
Figure 1: Decision matrix for selecting the appropriate reduction protocol based on desired stereochemical outcome.
Module 2: Mechanism & Reagent Selection
To troubleshoot low selectivity, you must understand the competing transition states.
The Thermodynamic Product (Cis-Isomer)
In 2-substituted chromans, the C2 and C4 positions have a 1,3-relationship .
-
Geometry: The cis-isomer allows both the C2-substituent and the C4-hydroxyl group to occupy pseudo-equatorial positions. This is the most stable conformation (Diequatorial).
-
Reagent (NaBH₄): Small hydride sources (NaBH₄, LiAlH₄) prefer axial attack (perpendicular to the ring). Axial attack leads to an equatorial hydroxyl group .
-
Result: NaBH₄ typically yields the Cis-isomer as the major product.
The Kinetic Product (Trans-Isomer)
-
Geometry: The trans-isomer forces the C4-hydroxyl into a pseudo-axial position while the C2-substituent remains equatorial. This is higher in energy.
-
Reagent (L-Selectride): Bulky hydrides cannot fit into the axial trajectory due to steric clash with the axial hydrogens (or the C2 substituent). They are forced to attack from the equatorial face (the "open" side).
-
Result: Equatorial attack leads to an axial hydroxyl group (
Trans).
Enantioselective Control (Noyori ATH)
-
Mechanism: Uses a Ruthenium-arene complex with a chiral diamine ligand. The reaction proceeds via a metal-ligand bifunctional mechanism (outer-sphere hydrogen transfer) that locks the substrate orientation via CH-π interactions.
-
Result: Delivers exceptional Cis-selectivity (>98:2 dr) and high enantiomeric excess (ee).
Module 3: Troubleshooting Guides (FAQ)
Scenario A: "I used NaBH₄ but got a 60:40 mixture. How do I improve the Cis ratio?"
Diagnosis: Standard NaBH₄ is small enough that "axial attack" isn't exclusive; some equatorial attack occurs. Solution:
-
Switch to Luche Conditions: Add CeCl₃·7H₂O . Cerium coordinates to the carbonyl oxygen, making it more electrophilic and "harder." This often tightens the transition state, slightly improving selectivity for the thermodynamic product.
-
Lower the Temperature: Run the reaction at -78°C (if solubility permits) or -15°C. Lower energy favors the thermodynamic pathway (diequatorial product).
Scenario B: "I need the Trans-isomer, but I'm only getting 10% yield."
Diagnosis: You are likely fighting thermodynamics. Solution:
-
Use L-Selectride (Li-tri-sec-butylborohydride): The steric bulk is critical.
-
Solvent Effect: Use pure THF. Avoid protic solvents (MeOH/EtOH) which can facilitate equilibration.
-
Mitsunobu Inversion: If direct reduction fails, reduce to the cis-alcohol (using NaBH₄), then invert the stereocenter using a Mitsunobu reaction (DEAD/PPh₃/Benzoic acid) followed by hydrolysis. This is often more reliable than trying to force a kinetic reduction on a flexible ring.
Scenario C: "The reaction works, but the enantiomeric excess (ee) is low."
Diagnosis: If using a chiral catalyst (like CBS or Noyori), the background reaction (uncatalyzed reduction) might be competing, or the "Matched/Mismatched" case applies. Solution:
-
Noyori ATH: Ensure you are using the (S,S)-Ts-DPEN ligand for one enantiomer and (R,R) for the other.
-
Base Concentration: The ATH reaction requires a base (KOH or Et₃N). Ensure the ratio of Ru:Base is optimized (typically 1:2).
Module 4: Comparative Data
| Reagent | Primary Control | Major Product | Typical dr (Cis:Trans) | Typical ee |
| NaBH₄ / MeOH | Steric (Small) | Cis (Thermodynamic) | 60:40 to 80:20 | 0% (Racemic) |
| Luche (CeCl₃/NaBH₄) | Chelation | Cis | 85:15 | 0% (Racemic) |
| L-Selectride | Steric (Bulky) | Trans (Kinetic) | 20:80 to 5:95 | 0% (Racemic) |
| Noyori ATH (Ru) | Catalyst Geometry | Cis (Chiral) | >95:5 | >95% |
Module 5: Experimental Protocols
Protocol 1: Luche Reduction (Target: Cis-Racemic)
Best for general synthesis where high dr is needed but chirality is not.
-
Dissolution: Dissolve the 2-substituted chroman-4-one (1.0 equiv) in MeOH (0.2 M).
-
Additive: Add CeCl₃·7H₂O (1.1 equiv). Stir at room temperature for 10 minutes until fully dissolved.
-
Cooling: Cool the mixture to -15°C (Ice/Salt bath).
-
Reduction: Add NaBH₄ (1.2 equiv) portion-wise over 5 minutes. Caution: Gas evolution.
-
Quench: Monitor by TLC. Upon completion (~30 min), quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (x3). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Noyori Asymmetric Transfer Hydrogenation (Target: Cis-Chiral)
Gold standard for drug development intermediates.
-
Catalyst Prep: In a glovebox or under Argon, charge a flask with RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%).
-
Solvent: Add dry DMF or CH₂Cl₂ (concentration 0.5 M).
-
Hydrogen Source: Add the "5:2 Azeotrope" mixture of Formic Acid/Triethylamine (5 equiv of formate).
-
Alternative: Use isopropanol as solvent with t-BuOK (5 mol%) as base, but HCOOH/Et₃N often gives higher conversions for chromanones.
-
-
Reaction: Stir at 25°C for 12–24 hours.
-
Workup: Pour into water, extract with EtOAc.
-
Purification: Flash chromatography. The product will be the optically active cis-alcohol.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061.
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.
-
Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride.[3] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161.
Sources
Technical Support Center: Catalyst Poisoning during 6,8-Difluorochromanone Hydrogenation
Welcome to the Technical Support Center for troubleshooting catalyst poisoning during the hydrogenation of 6,8-difluorochromanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to the issues you may encounter in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the hydrogenation of 6,8-difluorochromanone.
Q1: My hydrogenation of 6,8-difluorochromanone has stalled or is showing no conversion. What are the most likely causes?
A1: A stalled or failed hydrogenation of 6,8-difluorochromanone can stem from several factors, with catalyst poisoning being a primary suspect. The most common culprits are impurities in your starting material, solvent, or hydrogen gas. Specifically for this substrate, you should consider:
-
Sulfur Compounds: Often originating from starting materials or reagents used in the synthesis of the chromanone.[1]
-
Halide Ions: In the context of 6,8-difluorochromanone, the fluoride ions themselves, if hydrodefluorination occurs, can act as catalyst poisons.[2][3]
-
Nitrogen-Containing Heterocycles: If your synthesis route involves nitrogen-based reagents, residual impurities can strongly bind to the catalyst's active sites.
-
Heavy Metals: Trace metals from previous reaction steps can deposit on the catalyst surface.
Another key consideration is the inherent challenge of hydrogenating fluorinated aromatic compounds, where the undesired side reaction of hydrodefluorination can compete with the desired hydrogenation, leading to a complex product mixture and catalyst deactivation.[4]
Q2: I'm observing partial or complete loss of the fluorine atoms in my product. What is happening and how can I prevent it?
A2: The loss of fluorine atoms is due to a side reaction called hydrodefluorination (HDF).[2] This is a common challenge in the hydrogenation of fluoroaromatic compounds. The C-F bond, while strong, can be cleaved under certain catalytic conditions, leading to the formation of less fluorinated or completely defluorinated products. The hydrogen fluoride (HF) generated during this process can further react with the catalyst, leading to the formation of inactive metal fluorides and subsequent catalyst poisoning.
To minimize HDF, consider the following strategies:
-
Catalyst Selection: Rhodium-based catalysts, such as Rh/C or rhodium nanoparticles on modified silica, have shown higher selectivity for the hydrogenation of the aromatic ring with minimal HDF compared to palladium catalysts.[5]
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can often favor hydrogenation over HDF.
-
HF Scavengers: The addition of a mild, non-poisonous base or a fluoride scavenger can neutralize the HF as it is formed, preventing it from deactivating the catalyst.[5]
Q3: Can the 6,8-difluorochromanone starting material itself be a source of catalyst poisons?
A3: Absolutely. The synthetic route to 6,8-difluorochromanone can introduce several impurities that are detrimental to the hydrogenation catalyst. Common synthetic methods like the Simonis or Pechmann-type reactions can lead to isomeric coumarin byproducts.[6] Intramolecular Friedel-Crafts acylations, another common route, can produce tar-like impurities if not optimized.[6] It is crucial to rigorously purify the starting material before attempting the hydrogenation.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve catalyst poisoning issues.
Guide 1: Diagnosing Catalyst Poisoning
If you suspect catalyst poisoning, a systematic approach is necessary to identify the source.
Step 1: The Control Experiment
To confirm that catalyst poisoning is the issue, perform a control experiment with a model substrate known to be easily hydrogenated under your standard conditions (e.g., cyclohexene). If this reaction proceeds to completion, it strongly suggests that your 6,8-difluorochromanone or the specific reaction setup is introducing a poison.
Step 2: Reagent Purity Audit
-
Starting Material: Analyze your 6,8-difluorochromanone for purity using techniques like NMR, GC-MS, and HPLC. Look for any unexpected signals or peaks that could correspond to byproducts from the synthesis.
-
Solvent: Use only high-purity, anhydrous solvents. Ethers, for example, can form peroxides upon storage, which can act as catalyst inhibitors.
-
Hydrogen Gas: Ensure the use of high-purity hydrogen gas (at least 99.999%).
Step 3: Catalyst Health Check
If the control experiment also fails, your catalyst itself may be inactive.
-
Use a Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier for critical experiments.
-
Visual Inspection: Examine the used catalyst. A change in color or the formation of aggregates (e.g., palladium black) can indicate deactivation.[1]
Step 4: Analytical Identification of Poisons
For a more definitive diagnosis, advanced analytical techniques can be employed to identify specific poisons on the catalyst surface or in the reaction mixture.
| Analytical Technique | Information Gained |
| ICP-MS | Detects and quantifies trace heavy metal contaminants. |
| XPS | Determines the elemental composition and oxidation state of the catalyst surface, identifying poisons like sulfur and halides.[1] |
| GC-MS | Identifies volatile organic impurities in the starting material or solvent.[7] |
| Ion Chromatography | Can be used to detect anionic poisons like halides in the reaction mixture. |
Guide 2: Feedstock Purification Protocol
Thorough purification of the 6,8-difluorochromanone starting material is paramount for a successful hydrogenation.
Protocol: Multi-Step Purification of 6,8-Difluorochromanone
-
Initial Workup: After the synthesis of 6,8-difluorochromanone, perform a standard aqueous workup to remove any water-soluble impurities and inorganic salts.
-
Column Chromatography: Purify the crude product by column chromatography on silica gel. Use a solvent system that provides good separation of the desired product from any less polar or more polar impurities.
-
Recrystallization: Further purify the product obtained from column chromatography by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). This is particularly effective at removing isomeric impurities.
-
Activated Carbon Treatment: If sulfur-containing impurities are suspected, a solution of the purified chromanone can be stirred with activated carbon and then filtered.
-
Final Purity Assessment: After purification, re-analyze the 6,8-difluorochromanone by NMR, GC-MS, and HPLC to confirm its purity before use in the hydrogenation reaction.
Section 3: Visualizing the Problem: Diagrams and Workflows
Visual aids can help in understanding the complex processes of catalyst poisoning and troubleshooting.
Diagram 1: Mechanism of Catalyst Poisoning by Fluoride Ions
Caption: Mechanism of palladium catalyst deactivation by fluoride ions.
Diagram 2: Troubleshooting Workflow for Failed Hydrogenation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. reddit.com [reddit.com]
- 5. Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01716G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Controlling temperature effects on 6,8-difluorochroman-4-ol yield
Welcome to the technical support center for the synthesis of 6,8-difluorochroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on leveraging temperature control as a critical parameter to maximize reaction yield and purity. The protocols and advice provided herein are grounded in established chemical principles and data from closely related molecular syntheses.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 6,8-difluorochroman-4-ol, particularly focusing on the reduction of its precursor, 6,8-difluorochroman-4-one.
Q1: What is the most common and reliable method for synthesizing 6,8-difluorochroman-4-ol?
A1: The most prevalent and high-yielding method is the chemical reduction of the corresponding ketone, 6,8-difluorochroman-4-one. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its high selectivity for ketones, operational simplicity, and excellent yields.[1][2][3] Catalytic transfer hydrogenation is another viable, though less common, method.[4]
Q2: Why is temperature control so critical during the reduction of 6,8-difluorochroman-4-one?
A2: Temperature is a pivotal parameter that directly influences reaction kinetics, reagent stability, and the potential for side reactions.
-
Reaction Rate: Lower temperatures slow down the reaction, which can be beneficial for selectivity and preventing over-reduction or decomposition.[2]
-
Reagent Stability: Sodium borohydride can react with protic solvents like methanol, a common solvent for these reductions. This side reaction is accelerated at higher temperatures, leading to the consumption of the reducing agent and reduced yield. Keeping the temperature low (e.g., 0-5 °C) minimizes this decomposition.[1][2]
-
Side Products: Elevated temperatures can provide the activation energy for undesired reaction pathways, leading to the formation of impurities and a decrease in the overall yield of the desired alcohol.
Q3: What is the optimal temperature range for the NaBH₄ reduction of 6,8-difluorochroman-4-one?
A3: Based on established protocols for analogous compounds like 5,7-difluorochroman-4-one, an initial reaction temperature of 0-5 °C is highly recommended.[1] Some procedures for similar chroman-4-one reductions have been successful with a range from 0 °C to room temperature, achieving yields up to 98%.[5][6] However, initiating the reaction at a lower temperature provides better control over the exothermic nature of the hydride addition.
Section 2: Troubleshooting Guide for Low Yield
Low yield is a common issue that can often be traced back to improper temperature control. This guide will walk you through potential causes and solutions.
Issue 1: Low Yield with Significant Unreacted Starting Material (6,8-difluorochroman-4-one)
Possible Cause:
-
Insufficient Reaction Time at Low Temperature: The reaction rate is significantly slower at lower temperatures. It's possible the reaction was not allowed to proceed to completion.
-
Decomposition of NaBH₄: If the temperature was not adequately controlled during reagent addition or if the reagents were added too quickly, localized heating could have occurred, leading to the decomposition of NaBH₄ by the solvent.
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, consider extending the reaction time at the low temperature.
-
Controlled Reagent Addition: Add the sodium borohydride in small portions to the cooled solution of the ketone. This prevents a rapid exotherm that could locally heat the reaction mixture and decompose the reagent.[1]
-
Verify Reagent Stoichiometry: Ensure a sufficient molar excess of NaBH₄ is used to account for any minor decomposition and to drive the reaction to completion.
Issue 2: Low Yield with a Mixture of Products and Potential Decomposition
Possible Cause:
-
Reaction Temperature Was Too High: Running the reaction at or above room temperature can lead to the formation of byproducts. The exact nature of these byproducts can vary, but they generally arise from less selective reductions or decomposition pathways.
-
Rapid, Uncontrolled Exotherm: A rapid addition of the reducing agent, even to a cooled solution, can cause a sudden increase in temperature, leading to side reactions.
Troubleshooting Steps:
-
Maintain Strict Temperature Control: Pre-cool the reaction vessel containing the 6,8-difluorochroman-4-one solution in an ice-water bath to 0-5 °C before adding the NaBH₄.[1]
-
Slow, Portioned Addition: Add the NaBH₄ slowly over a period of time to maintain the internal temperature within the optimal range.
-
Quenching at Low Temperature: Once the reaction is complete (as determined by TLC), quench the reaction by slowly adding a dilute acid (e.g., 1N HCl) while still maintaining the low temperature to neutralize any excess NaBH₄ before workup.[1]
Section 3: Experimental Protocols and Data
Protocol 1: Optimized NaBH₄ Reduction of 6,8-difluorochroman-4-one
This protocol is adapted from a high-yield synthesis of the analogous 5,7-difluorochroman-4-ol and is expected to provide excellent results for the 6,8-difluoro isomer.[1]
Materials:
-
6,8-difluorochroman-4-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 6,8-difluorochroman-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, slowly quench the reaction by adding 1N HCl while maintaining the temperature below 10 °C.
-
Stir for an additional 30 minutes.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6,8-difluorochroman-4-ol.
-
Purify the product as necessary (e.g., by recrystallization or column chromatography).
Data Summary: Temperature Effects on Yield
The following table summarizes expected outcomes based on temperature variations, compiled from general principles of ketone reduction and data from analogous chromanol syntheses.
| Reaction Temperature | Expected Yield of 6,8-difluorochroman-4-ol | Potential Issues |
| -10 °C to 5 °C | High (>95%) | Slower reaction rate, requiring longer reaction times.[1][5][6] |
| 20-25 °C (Room Temp) | Moderate to High (80-95%) | Increased risk of NaBH₄ decomposition by solvent; potential for minor byproduct formation. |
| > 30 °C | Low to Moderate (<80%) | Significant NaBH₄ decomposition; increased likelihood of side reactions and product decomposition.[7] |
Section 4: Mechanistic Insights & Visual Guides
Mechanism of Ketone Reduction by NaBH₄
The reduction proceeds via a nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the 6,8-difluorochroman-4-one. This is followed by a protonation step during the workup to yield the final alcohol product.
Caption: Reaction mechanism for NaBH₄ reduction.
Troubleshooting Logic Flow
This diagram illustrates the decision-making process for troubleshooting low yield based on initial observations.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DSpace [open.bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
